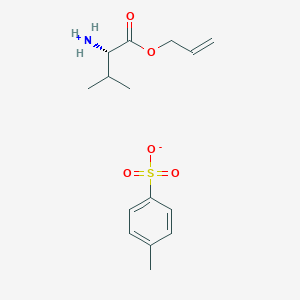
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt is a chemical compound with the molecular formula C9H16NO2SB·C3H7OLi. It is a white to yellow solid that is typically stored at low temperatures to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt involves the reaction of diisopropyl 2-thiazoleboronate with lithium isopropoxide. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure the purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron derivatives.
Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of thiazole derivatives .
Aplicaciones Científicas De Investigación
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research into boron-containing compounds for potential therapeutic applications often involves this compound.
Mecanismo De Acción
The mechanism by which Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical and biological applications. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl 2-Thiazoleboronate: Similar in structure but lacks the lithium isopropoxide component.
Lithium Isopropoxide: A simpler compound that does not contain the thiazoleboronate group.
Other Boronates: Compounds like phenylboronic acid and pinacolborane share some chemical properties but differ in structure and reactivity.
Uniqueness
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt is unique due to the combination of the boronate and thiazole groups with lithium isopropoxide. This combination imparts specific chemical properties that make it useful in a variety of applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propiedades
IUPAC Name |
lithium;di(propan-2-yloxy)-(1,3-thiazol-2-yl)borane;propan-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO2S.C3H7O.Li/c1-7(2)12-10(13-8(3)4)9-11-5-6-14-9;1-3(2)4;/h5-8H,1-4H3;3H,1-2H3;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOIDDRXPVAUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=CS1)(OC(C)C)OC(C)C.CC(C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide](/img/structure/B7972305.png)







